2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile
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Overview
Description
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical properties. This compound is known for its reactivity and selectivity, making it valuable for researchers and chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile typically involves the reaction of 2-bromopyridine with acetonitrile. The process begins with the reaction of 2-bromopyridine with a suitable base, such as sodium hydroxide, in an organic solvent like acetonitrile. This reaction forms 2-(5-bromo-2-pyridyl)acetone, which is then further reacted with acetonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and reduction: The hydroxyl group allows for oxidation and reduction reactions.
Condensation reactions: The nitrile group can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydroxyl group to form different functional groups .
Scientific Research Applications
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The hydroxyl and nitrile groups play crucial roles in these interactions, allowing the compound to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromopyridin-3-yl)acetonitrile: Similar in structure but lacks the hydroxyl group, which affects its reactivity and applications.
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile: Another closely related compound with similar properties and applications.
Uniqueness
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is unique due to the presence of both the bromine and hydroxyl groups, which provide a combination of reactivity and selectivity not found in many other compounds. This makes it particularly valuable for specific research applications and chemical synthesis .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-(2-bromo-5-hydroxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5(1-2-9)3-6(11)4-10-7/h3-4,11H,1H2 |
InChI Key |
RYWZANHROAZQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CC#N)Br)O |
Origin of Product |
United States |
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